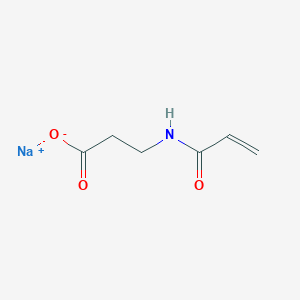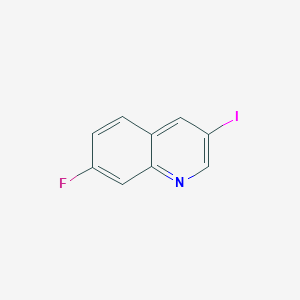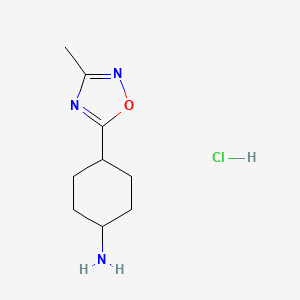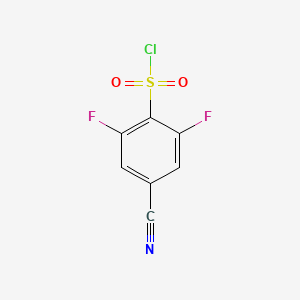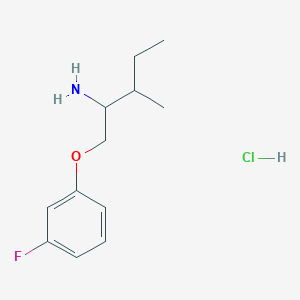
1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride
Übersicht
Beschreibung
This compound is an organic molecule that contains a fluorophenoxy group and an amine group. The presence of these functional groups suggests that it could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic features of its functional groups, including the aromatic ring of the phenoxy group, the electronegative fluorine atom, and the amine group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The fluorine atom, being highly electronegative, could make the compound reactive towards nucleophilic substitution reactions. The amine group could engage in reactions typical for amines, such as protonation, alkylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in the body if used as a drug .Wissenschaftliche Forschungsanwendungen
Synthesis of β-Blockers : The compound has been utilized in the synthesis of potent β-blockers like R-67555. This involves the synthesis of optically active intermediates, demonstrating its role in creating cardiovascular drugs (Horiguchi, Kuge, & Mochida, 1997).
Derivative Synthesis for Antibacterial Agents : Derivatives of 3-fluoro-1-aminoadamantane, which have structural similarities to the compound , have been synthesized for potential use as antibacterial agents (Anderson, Burks, & Harruna, 1988).
Synthesis of Perfluorochemicals : Techniques involving liquid-phase photofluorination with undiluted fluorine, relevant to the synthesis of compounds like 1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride, have been developed for the synthesis of perfluorochemicals, indicating its role in creating complex fluorinated compounds (Scherer, Yamanouchi, & Onox, 1990).
Development of Cancer Drugs : The compound's derivatives have been studied for their potential as anticancer drugs. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have shown promising cytotoxicity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).
Fluorescent and Colorimetric pH Probes : Derivatives of the compound have been synthesized for use as highly water-soluble fluorescent and colorimetric pH probes, indicating its utility in chemical sensing and analysis applications (Diana, Caruso, Tuzi, & Panunzi, 2020).
Selective Extraction and Separation : Similar compounds like 4-methylpentan-2-ol have been used for the selective extraction and separation of iron(III), hinting at the potential application of this compound in analytical chemistry (Gawali & Shinde, 1974).
Corrosion Inhibition in Mild Steel : Amine derivative compounds, structurally related to the compound , have been synthesized and evaluated as corrosion inhibitors for mild steel, demonstrating its potential in materials science and engineering (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-fluorophenoxy)-3-methylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.ClH/c1-3-9(2)12(14)8-15-11-6-4-5-10(13)7-11;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMHXSQJIVPFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(COC1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)
![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)
![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)
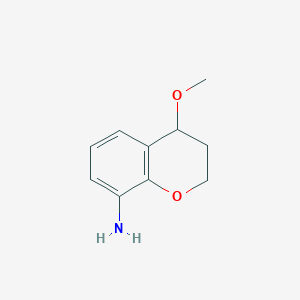
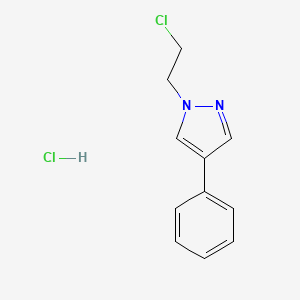
![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)
![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)
